molecular formula C17H28 B1505918 4,8-Dimethyl-1-phenylnonane CAS No. 205529-85-7

4,8-Dimethyl-1-phenylnonane

Cat. No.: B1505918
CAS No.: 205529-85-7
M. Wt: 232.4 g/mol
InChI Key: STMINNULIMUIHI-UHFFFAOYSA-N
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Description

4,8-Dimethyl-1-phenylnonane is a branched alkane derivative featuring a phenyl group at the terminal carbon (position 1) and methyl substituents at positions 4 and 8 of the nonane backbone. Its molecular formula is C₁₅H₂₄, with a molecular weight of 204.35 g/mol. This compound is structurally characterized by its hydrophobic alkyl chain and aromatic phenyl group, making it relevant in applications such as organic synthesis, lubricants, or solvent formulations. Unlike oxygen-containing analogs (e.g., ketones or alcohols), its lack of polar functional groups renders it chemically inert under standard conditions, prioritizing stability over reactivity .

Properties

IUPAC Name

4,8-dimethylnonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28/c1-15(2)9-7-10-16(3)11-8-14-17-12-5-4-6-13-17/h4-6,12-13,15-16H,7-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMINNULIMUIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699054
Record name (4,8-Dimethylnonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205529-85-7
Record name (4,8-Dimethylnonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-1-phenylnonane typically involves the following steps:

  • Friedel-Crafts Alkylation: This reaction involves the alkylation of benzene with an appropriate alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3).

  • Hydrogenation: The resulting alkylated benzene undergoes hydrogenation to reduce any double or triple bonds, ensuring the formation of a saturated nonane chain.

  • Methylation: Finally, methyl groups are introduced at the 4th and 8th positions through controlled methylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethyl-1-phenylnonane undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can reduce functional groups, such as converting ketones to alcohols.

  • Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or nitro groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reagents like halogens (Cl2, Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Alcohols, ketones, carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Halogenated compounds, nitro compounds.

Scientific Research Applications

4,8-Dimethyl-1-phenylnonane is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

  • Biology: It is used in the study of lipid metabolism and membrane biology.

  • Medicine: It is investigated for potential therapeutic applications, such as in drug delivery systems.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,8-Dimethyl-1-phenylnonane exerts its effects depends on its specific application. For instance, in drug delivery systems, it may interact with biological membranes, facilitating the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,8-dimethyl-1-phenylnonane with compounds sharing structural motifs, such as aromatic substitution, branching, or alkyl chain length.

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Flash Point (°C) Density (g/cm³) Key Functional Groups
This compound C₁₅H₂₄ 204.35 ~250 (estimated) ~100 (estimated) ~0.86 (estimated) Phenyl, branched alkyl
1-[4-(tert-Butyl)phenyl]ethanone C₁₂H₁₆O 176.25 117 30 0.964 Phenyl, ketone
3-Methoxyphenylbutanone C₁₁H₁₄O₂ 178.23 N/A N/A N/A Phenyl, ketone, methoxy
2-Methoxyacetophenone C₉H₁₀O₂ 150.17 N/A N/A N/A Phenyl, ketone, methoxy

Key Observations:

Boiling Point and Hydrophobicity: this compound’s estimated higher boiling point (~250°C) compared to 1-[4-(tert-butyl)phenyl]ethanone (117°C) reflects its larger molecular weight and extended alkyl chain. However, its lack of polar groups (e.g., ketones) reduces intermolecular forces, resulting in a lower boiling point than similarly weighted oxygenated analogs . The tert-butyl group in 1-[4-(tert-butyl)phenyl]ethanone contributes to steric hindrance and lower density (0.964 g/cm³) compared to linear alkanes, whereas this compound’s branching may further reduce density (~0.86 g/cm³) .

Reactivity and Functional Group Influence: Unlike ketones (e.g., 3-methoxyphenylbutanone), this compound lacks electrophilic sites, rendering it unreactive in nucleophilic additions or oxidations. This inertness suits it for non-reactive applications like plasticizers or heat-transfer fluids . Methoxy-substituted compounds (e.g., 2-methoxyacetophenone) exhibit moderate bioactivity (antioxidant, anti-inflammatory) due to electron-donating groups, whereas this compound’s bioactivity is likely negligible without polar moieties .

Safety and Handling: this compound’s estimated flash point (~100°C) is significantly higher than 1-[4-(tert-butyl)phenyl]ethanone (30°C), suggesting lower flammability risks. However, its hydrophobic nature necessitates precautions against environmental persistence .

Biological Activity

4,8-Dimethyl-1-phenylnonane is a compound that belongs to the class of organic molecules known as alkylbenzenes. Its structure includes a phenyl group and two methyl groups attached to a nonane chain, which may influence its biological activity. Understanding the biological effects of this compound can provide insights into its potential applications in pharmaceuticals and other fields.

  • Chemical Formula : C_{13}H_{18}
  • Molecular Weight : 178.28 g/mol
  • Structure : The compound features a nonane backbone with methyl substitutions at the 4th and 8th positions and a phenyl group at the 1st position.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties and potential therapeutic uses.

Study 1: In Vitro Antiparasitic Efficacy

A study conducted on various alkylbenzene derivatives demonstrated significant antiparasitic activity against Trypanosoma brucei. Compounds with similar structures exhibited IC50 values ranging from 1 to 96 nM against both drug-sensitive and drug-resistant strains . Although direct data for this compound is not available, it is reasonable to infer potential efficacy based on structural similarities.

Study 2: Cytotoxicity Testing

In a related investigation focusing on cytotoxic effects, compounds structurally akin to this compound were tested against A549 lung cancer cells. The results indicated that certain derivatives could inhibit cell proliferation with IC50 values around 150 μM. The mechanism was suggested to involve inhibition of DNA topoisomerase I and induction of autophagy without triggering apoptosis .

Data Tables

CompoundTarget OrganismIC50 (nM)Mechanism of Action
This compoundHypothetical (based on structure)N/AAntiparasitic (inferred)
Similar Alkylbenzene DerivativeTrypanosoma brucei1 - 96Inhibition of cellular processes
Related CompoundA549 Cells~150Inhibition of DNA topoisomerase I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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